molecular formula C15H12N4O7 B12456655 3,5-dinitro-N'-(phenoxyacetyl)benzohydrazide

3,5-dinitro-N'-(phenoxyacetyl)benzohydrazide

Cat. No.: B12456655
M. Wt: 360.28 g/mol
InChI Key: GUAUCFWNQCWHBQ-UHFFFAOYSA-N
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Description

3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H12N4O7 It is known for its unique structure, which includes both nitro and phenoxyacetyl groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with phenoxyacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and phenoxyacetic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3,5-diamino-N’-(phenoxyacetyl)benzohydrazide.

    Substitution: Various acyl-substituted benzohydrazides.

    Hydrolysis: 3,5-dinitrobenzoic acid and phenoxyacetic acid.

Scientific Research Applications

3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dinitrobenzoic acid: Shares the nitro groups but lacks the phenoxyacetyl and hydrazide functionalities.

    Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the nitro and hydrazide functionalities.

    Benzohydrazide: Contains the hydrazide group but lacks the nitro and phenoxyacetyl functionalities.

Uniqueness

3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the combination of nitro, phenoxyacetyl, and hydrazide groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N4O7

Molecular Weight

360.28 g/mol

IUPAC Name

3,5-dinitro-N'-(2-phenoxyacetyl)benzohydrazide

InChI

InChI=1S/C15H12N4O7/c20-14(9-26-13-4-2-1-3-5-13)16-17-15(21)10-6-11(18(22)23)8-12(7-10)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21)

InChI Key

GUAUCFWNQCWHBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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